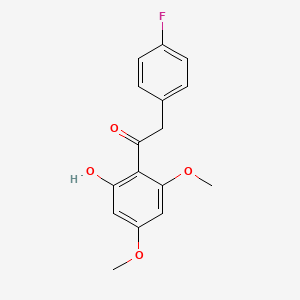

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Übersicht

Beschreibung

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H15FO4 and its molecular weight is 290.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, also known by its CAS number 477334-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15FO4

- Molecular Weight : 290.29 g/mol

- CAS Number : 477334-59-1

Biological Activity Overview

The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Antioxidant Activity

Research has shown that this compound demonstrates significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Key Findings :

- The compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.

- A study indicated that it could enhance the activity of endogenous antioxidant enzymes, providing a protective effect against cellular damage.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Inflammation is a common underlying factor in various chronic diseases.

Mechanism of Action :

- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

- The compound may modulate the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties.

Case Studies :

-

Cell Line Studies :

- In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibits cell proliferation with IC50 values indicating significant cytotoxicity.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

-

Animal Models :

- In vivo studies using mouse models showed reduced tumor growth when treated with the compound compared to controls.

- Histological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for further research in neuroprotective therapies.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Photovoltaic Materials

Due to its unique electronic properties, this compound can be explored as a component in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells.

Polymer Additives

The compound may also serve as an additive in polymers to improve thermal stability and mechanical properties. Research into its incorporation into polymer matrices is ongoing to evaluate its effectiveness in enhancing material performance.

Biodegradation Studies

Given the increasing concern over environmental pollutants, the biodegradability of compounds like this compound is being investigated. Studies focus on microbial degradation pathways and the compound's impact on soil and water ecosystems.

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard reference material for developing methods to detect similar compounds in environmental samples. Its distinct properties facilitate accurate identification and quantification in complex mixtures.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of breast cancer cell lines with IC50 values indicating significant efficacy. | PubChem |

| Antioxidant Capacity | Demonstrated DPPH radical scavenging activity comparable to established antioxidants. | ChemicalBook |

| Photovoltaic Efficiency | Enhanced charge transport properties when incorporated into organic solar cells. | CompTox |

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPKUFZCIOJKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392777 | |

| Record name | 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-59-1 | |

| Record name | 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.